molecular formula C11H15N3O2S B11754856 2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] 1,1-dioxide

2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] 1,1-dioxide

Cat. No.: B11754856
M. Wt: 253.32 g/mol
InChI Key: ZKJYDBMHWZLXNS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4’-piperidine] 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure the formation of the desired spiro structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4’-piperidine] 1,1-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfoxides and sulfones, while reduction reactions produce sulfides .

Scientific Research Applications

2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4’-piperidine] 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4’-piperidine] 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, it acts as an ATP-sensitive potassium channel activator, which can influence insulin release and cardiovascular functions . The compound’s sulfonamide moiety is crucial for its biological activity, allowing it to interact with specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4’-piperidine] 1,1-dioxide is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiadiazine derivatives and contributes to its diverse pharmacological activities.

Properties

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

spiro[2,4-dihydro-1λ6,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide

InChI

InChI=1S/C11H15N3O2S/c15-17(16)10-4-2-1-3-9(10)13-11(14-17)5-7-12-8-6-11/h1-4,12-14H,5-8H2

InChI Key

ZKJYDBMHWZLXNS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12NC3=CC=CC=C3S(=O)(=O)N2

Origin of Product

United States

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